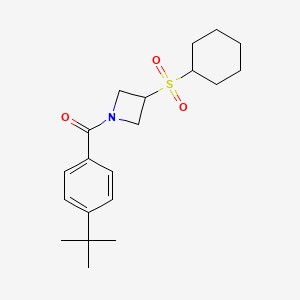

1-(4-TERT-BUTYLBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE

Beschreibung

Eigenschaften

IUPAC Name |

(4-tert-butylphenyl)-(3-cyclohexylsulfonylazetidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3S/c1-20(2,3)16-11-9-15(10-12-16)19(22)21-13-18(14-21)25(23,24)17-7-5-4-6-8-17/h9-12,17-18H,4-8,13-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPPOLLVIXGDJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-TERT-BUTYLBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.

Attachment of the tert-butylphenyl group: This can be done through Friedel-Crafts alkylation or related reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-TERT-BUTYLBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 1-(4-TERT-BUTYLBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, this compound could be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound might be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of 1-(4-TERT-BUTYLBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways or cellular processes.

Vergleich Mit ähnlichen Verbindungen

Research Implications and Gaps

- Bioactivity : The target compound’s sulfonyl-azetidine scaffold aligns with kinase inhibitors (e.g., JAK inhibitors in ), but empirical validation is needed.

- Material Science : The tert-butylbenzoyl group may confer UV absorption properties akin to Avobenzone, though the azetidine ring could alter photostability .

- Synthetic Challenges : Bulky substituents (tert-butyl, cyclohexane) may complicate synthesis compared to smaller analogs in .

Biologische Aktivität

1-(4-tert-butylbenzoyl)-3-(cyclohexanesulfonyl)azetidine, with the CAS number 1448073-62-8, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 363.5142 g/mol. The compound features a unique azetidine ring structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Potential effectiveness against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory Properties : Possible modulation of inflammatory pathways through inhibition of pro-inflammatory cytokines.

Biological Activity Data

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Modulation of cytokine production |

Case Studies

- Antimicrobial Efficacy : A study investigating the antimicrobial properties of various azetidine derivatives highlighted that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be less than 10 µg/mL, indicating potent activity.

- Inflammation Model : In an in vivo model of inflammation, the compound demonstrated a reduction in paw edema in rats, suggesting its potential as an anti-inflammatory agent. The mechanism appears to involve the downregulation of TNF-alpha and IL-6 levels.

Research Findings

Recent investigations into the pharmacological profile of this compound have revealed promising results:

- In vitro Studies : The compound was tested against several bacterial strains, showing a broad spectrum of activity. The compound's efficacy was compared to standard antibiotics, demonstrating superior or comparable results in certain cases.

- In vivo Studies : Animal models have shown that administration of the compound leads to significant reductions in inflammation markers, supporting its potential therapeutic use in inflammatory diseases.

Q & A

Basic Research Questions

Q. How can researchers design an initial synthetic route for 1-(4-TERT-BUTYLBENZOYL)-3-(CYCLOHEXANESULFONYL)AZETIDINE?

- Methodological Answer : Begin with a literature review of structurally similar azetidine derivatives to identify common synthetic strategies. For example, sulfonylation and acylation reactions are frequently used to introduce cyclohexanesulfonyl and tert-butylbenzoyl groups, respectively . Optimize reaction conditions (e.g., solvent, temperature, catalysts) using small-scale trials, and validate intermediates via HPLC or NMR. Prioritize protecting group strategies to prevent undesired side reactions during multi-step synthesis .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic methods:

- NMR : Assign proton and carbon environments to verify substituent positions (e.g., tert-butyl group at C4 of benzoyl) .

- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and bond angles, referencing protocols from analogous azetidine derivatives .

- Mass spectrometry : Validate molecular weight and fragmentation patterns .

Q. How should researchers assess the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Perform systematic solubility studies in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) using UV-Vis spectroscopy. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitoring changes via HPLC. Compare results with structurally related sulfonamide-containing compounds to identify trends .

Advanced Research Questions

Q. How can computational methods predict the biological activity or binding affinity of this compound?

- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to model interactions with target proteins, such as enzymes with sulfonamide-binding pockets. Validate predictions using machine learning models trained on datasets of azetidine derivatives’ bioactivity. Cross-reference results with in vitro assays (e.g., enzyme inhibition assays) to refine computational parameters .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound?

- Methodological Answer : Follow the INCHEMBIOL project’s approach:

- Laboratory studies : Measure hydrolysis rates, photodegradation, and partitioning coefficients (e.g., log P) .

- Ecotoxicology : Assess acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines.

- Modeling : Use fugacity models to predict environmental distribution and persistence .

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Methodological Answer : Apply comparative analysis to isolate variables such as assay conditions (e.g., cell lines, incubation time) or impurity profiles. Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement. Statistical tools like ANOVA can identify significant outliers in datasets .

Q. What strategies are effective for studying synergistic effects of this compound with other therapeutics?

- Methodological Answer : Design a checkerboard assay to measure combination indices (CI) using the Chou-Talalay method. Pair the compound with drugs sharing metabolic pathways (e.g., CYP450 substrates) and analyze interactions via isobolograms. Validate findings in vivo using xenograft models .

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- Methodological Answer : Use a fragment-based approach to replace the cyclohexanesulfonyl group with bioisosteres (e.g., tetrahydrothiophene sulfone) to improve solubility. Introduce hydrophilic moieties (e.g., PEG chains) to the benzoyl group and evaluate bioavailability using Caco-2 cell permeability assays .

Q. What role does crystallographic data play in optimizing this compound’s synthetic yield?

- Methodological Answer : X-ray structures of intermediates can reveal steric hindrance or conformational strain, guiding solvent selection (e.g., high-dielectric solvents to stabilize transition states). For example, crystallographic data from related compounds can inform recrystallization protocols to isolate enantiomerically pure products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.